molecular formula C7H7N3 B1399153 7-Methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1049730-76-8

7-Methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1399153
CAS RN: 1049730-76-8
M. Wt: 133.15 g/mol
InChI Key: LBACMDPWXNOVSL-UHFFFAOYSA-N
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Description

7-Methyl-1H-pyrazolo[4,3-c]pyridine (7-Methyl-1H-PP) is a synthetic compound that has been studied extensively due to its potential applications in the fields of chemistry, biochemistry and medicine. 7-Methyl-1H-PP is a heterocyclic compound that is composed of a pyrazole ring and a pyridine ring, and is classified as an organometallic compound. 7-Methyl-1H-PP has been found to have a wide range of properties and potential applications, including its use in the synthesis of pharmaceuticals, its potential as a therapeutic agent, and its ability to act as an enzyme modulator.

Scientific Research Applications

PPARα Activation for Dyslipidemia Treatment

The compound has been studied for its potential as a skeleton of PPARα agonists, which are important in the treatment of dyslipidemia. It helps in activating peroxisome proliferator-activated receptors that play a crucial role in lipid metabolism, adipogenesis, and inflammation .

Fluorescence Properties for Sensing Applications

Research has shown that derivatives of this compound exhibit strong fluorescence, which can be useful in sensing applications. The fluorescence properties vary with the substitution pattern on the ring, indicating potential for diverse applications in visual detection and analysis .

Inhibitory Activity Against Cancer Cells

Some derivatives have demonstrated significant inhibitory activity against cancer cells, with IC50 values indicating their potency compared to control drugs like sorafenib. This suggests potential applications in cancer therapy .

Biomedical Applications

With over 300,000 described derivatives and more than 5500 references including patents, the biomedical applications of this group of compounds are vast and varied, indicating a rich field of research with many potential discoveries .

Synthetic Strategies for Drug Development

The synthesis of derivatives has been extensively studied, with methods systematized according to the assembly of the pyrazolopyridine system. This is crucial for drug development as it allows for the creation of compounds with specific properties and activities .

Microwave-assisted Synthesis for Efficient Production

A regioselective synthesis method using microwave-assisted reactions has been developed for this compound, indicating an efficient production method that could be beneficial for large-scale applications in various fields .

properties

IUPAC Name

7-methyl-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-8-3-6-4-9-10-7(5)6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBACMDPWXNOVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719720
Record name 7-Methyl-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-1H-pyrazolo[4,3-c]pyridine

CAS RN

1049730-76-8
Record name 7-Methyl-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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